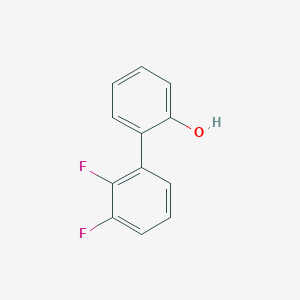

2-(2,3-Difluorophenyl)phenol

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(2,3-difluorophenyl)phenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8F2O/c13-10-6-3-5-9(12(10)14)8-4-1-2-7-11(8)15/h1-7,15H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGWIHYDRSIHGTL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=C(C(=CC=C2)F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8F2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70683465 | |

| Record name | 2',3'-Difluoro[1,1'-biphenyl]-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70683465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261916-03-3 | |

| Record name | 2',3'-Difluoro[1,1'-biphenyl]-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70683465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Transformational Chemistry of 2 2,3 Difluorophenyl Phenol

Electrophilic Aromatic Substitution Reactions of the Phenolic Moiety

The phenolic portion of the molecule is highly susceptible to electrophilic aromatic substitution (EAS) due to the strong activating effect of the hydroxyl group. byjus.combdu.ac.in This group increases electron density in the aromatic ring through resonance, making it significantly more nucleophilic than benzene (B151609). byjus.comucalgary.ca

The outcome of electrophilic substitution on the biphenyl (B1667301) system is controlled by the directing effects of the existing substituents.

Hydroxyl (-OH) Group: The hydroxyl group on the first ring is a powerful activating group and an ortho, para-director. bdu.ac.inucalgary.ca It strongly directs incoming electrophiles to the positions ortho and para to itself. In 2-(2,3-Difluorophenyl)phenol, the para position (C4) and the available ortho position (C6) of the phenolic ring are the most favored sites for substitution.

Fluorine (-F) Atoms: Fluorine is an electronegative atom and deactivates the aromatic ring to which it is attached through a strong inductive effect. However, like other halogens, it is an ortho, para-director due to resonance effects. Therefore, on the difluorophenyl ring, any potential electrophilic attack would be directed to the positions ortho or para to the fluorine atoms, although this ring is significantly less reactive than the phenolic ring.

Combined Influence: For electrophilic aromatic substitution reactions, the phenolic ring is overwhelmingly the preferred site of reaction. The strong activation by the -OH group means that reactions like halogenation can often proceed even without a Lewis acid catalyst. byjus.com Polysubstitution on the phenolic ring is also possible under forcing conditions due to its high reactivity. ucalgary.ca

| Reaction Type | Reagent | Predicted Major Product(s) on Phenolic Ring |

| Bromination | Br₂ in CCl₄ | 4-Bromo-2-(2,3-difluorophenyl)phenol and 6-Bromo-2-(2,3-difluorophenyl)phenol |

| Nitration | Dilute HNO₃ | 4-Nitro-2-(2,3-difluorophenyl)phenol and 6-Nitro-2-(2,3-difluorophenyl)phenol |

| Sulfonation | Concentrated H₂SO₄ | This compound-4-sulfonic acid |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 4-Acyl-2-(2,3-difluorophenyl)phenol |

Coupling Reactions for Extended Molecular Complexity

The structure of this compound is well-suited for further elaboration into more complex molecules through various coupling reactions. These reactions can form new carbon-carbon or carbon-heteroatom bonds.

Palladium-catalyzed cross-coupling reactions are powerful tools for constructing C-C bonds. To participate in these reactions, the phenolic hydroxyl group is typically converted into a better leaving group, such as a triflate (-OTf). This triflate derivative can then undergo Suzuki, Stille, or Sonogashira coupling with various organometallic reagents.

Alternatively, the phenolic ring can be halogenated (e.g., brominated) first, and this aryl bromide can then be coupled with a boronic acid. Research on related difluoroterphenyls has utilized palladium-catalyzed coupling between arylboronic acids and aryl halides to construct complex liquid crystalline structures. researchgate.net

| Coupling Reaction | Reactant 1 (from Phenol) | Reactant 2 | Catalyst | Resulting Linkage |

| Suzuki Coupling | 2-(2,3-Difluorophenyl)phenyl triflate | Arylboronic acid | Pd(PPh₃)₄ | Forms a new Aryl-Aryl bond |

| Sonogashira Coupling | 4-Iodo-2-(2,3-difluorophenyl)phenol | Terminal alkyne | Pd/Cu catalyst | Forms a new Aryl-Alkyne bond |

| Heck Coupling | 2-(2,3-Difluorophenyl)phenyl triflate | Alkene | Pd(OAc)₂ | Forms a new Aryl-Alkene bond |

The phenolic -OH group can directly participate in reactions that form bonds with heteroatoms. Standard etherification (Williamson synthesis) can be performed by first deprotonating the phenol (B47542) with a base (e.g., NaH, K₂CO₃) to form the more nucleophilic phenoxide, which then reacts with an alkyl halide to form an ether.

Furthermore, modern coupling reactions like the Buchwald-Hartwig amination can be adapted. While typically used for aryl halides, variations allow for the coupling of phenols with amines to form diaryl ethers or N-aryl anilines, significantly expanding the molecular complexity.

Nucleophilic Substitution Reactions Involving Aryl Fluorides

Nucleophilic aromatic substitution (SNAr) on an aryl fluoride (B91410) involves the replacement of a fluorine atom by a nucleophile. This reaction is generally difficult for simple aryl fluorides because of the immense strength of the carbon-fluorine bond. chemguide.co.uk The C-F bond is the strongest carbon-halogen bond, making it a poor leaving group. chemguide.co.uk

SNAr reactions typically require the aromatic ring to be "activated" by the presence of strong electron-withdrawing groups (such as -NO₂ or -CN) positioned ortho or para to the leaving group. libretexts.org These groups are necessary to stabilize the negative charge that develops in the intermediate Meisenheimer complex. libretexts.org

In this compound, the difluorophenyl ring lacks any such strong activating groups. Therefore, the fluorine atoms are highly resistant to nucleophilic substitution under standard laboratory conditions. Forcing conditions, such as very high temperatures or the use of extremely strong bases, would be necessary to induce any reaction, which may proceed through a benzyne (B1209423) elimination-addition mechanism rather than a direct SNAr pathway. libretexts.org

Mechanistic Investigations of Reaction Pathways

The formation and subsequent reactions of this compound are governed by complex reaction mechanisms that are often elucidated through a combination of experimental and computational studies. Mechanistic investigations are crucial for understanding the reactivity of this fluorinated biaryl phenol, optimizing reaction conditions, and designing novel synthetic transformations.

A primary pathway for the synthesis of this compound is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction typically involves the coupling of an aryl halide or triflate with an organoboron compound. libretexts.orgnih.govmdpi.commdpi.com For the synthesis of this compound, this would involve the reaction of a 2-halophenol (or a protected derivative) with 2,3-difluorophenylboronic acid, or alternatively, the coupling of a 2,3-difluorohalobenzene with a 2-hydroxyphenylboronic acid.

The catalytic cycle of the Suzuki-Miyaura coupling is generally understood to proceed through three key elementary steps: oxidative addition, transmetalation, and reductive elimination. libretexts.orgnih.gov

Oxidative Addition: The catalytic cycle begins with the oxidative addition of the aryl halide (e.g., 2-bromophenol) to a low-valent palladium(0) complex, forming a palladium(II) intermediate. The rate of this step can be influenced by the nature of the halogen and the electronic properties of the aryl group.

Transmetalation: In this step, the organic group from the organoboron reagent (e.g., 2,3-difluorophenylboronic acid) is transferred to the palladium(II) center, displacing the halide. This step is often the rate-determining step and is typically facilitated by a base, which activates the boronic acid.

Reductive Elimination: The final step involves the reductive elimination of the two organic groups from the palladium(II) complex to form the C-C bond of the biaryl product, this compound, and regenerate the palladium(0) catalyst.

For instance, a hypothetical DFT study on the Suzuki-Miyaura synthesis of this compound could provide the following energetic profile for the key steps, illustrating the relative energy changes throughout the reaction.

| Reaction Step | Description | Calculated Relative Energy (kcal/mol) |

|---|---|---|

| Reactants | Initial state with Pd(0) catalyst, 2-bromophenol (B46759), and activated 2,3-difluorophenylboronic acid | 0.0 |

| TSOA | Transition state for the oxidative addition of 2-bromophenol to the Pd(0) complex | +15.2 |

| Intermediate 1 | Pd(II) intermediate formed after oxidative addition | -5.8 |

| TSTM | Transition state for the transmetalation step | +18.5 |

| Intermediate 2 | Pd(II) intermediate after transfer of the 2,3-difluorophenyl group | -10.1 |

| TSRE | Transition state for the reductive elimination to form the final product | +12.7 |

| Products | Final state with this compound and regenerated Pd(0) catalyst | -25.3 |

Note: The data in the table above is hypothetical and for illustrative purposes to demonstrate the type of information obtained from DFT studies.

The fluorine atoms on the phenyl ring of this compound significantly influence its reactivity in subsequent transformations. The electron-withdrawing nature of fluorine can affect the acidity of the phenolic hydroxyl group and the nucleophilicity/electrophilicity of the aromatic rings. Mechanistic investigations of reactions involving this compound, such as electrophilic aromatic substitution or reactions at the hydroxyl group, would also benefit from computational analysis to understand the electronic effects of the fluorine substituents on the reaction pathways.

Spectroscopic and Structural Analysis of this compound: A Review of Available Data

Following a comprehensive search of scientific literature and chemical databases for spectroscopic data on the compound this compound, it has been determined that detailed, publicly available experimental spectra for this specific molecule are not readily accessible. While extensive data exists for related compounds, such as isomers and precursors, a complete spectroscopic profile for this compound itself—encompassing Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy—could not be compiled from the available resources.

The requested article, structured with detailed subsections on ¹H NMR, ¹³C NMR, ¹⁹F NMR, two-dimensional NMR techniques, and FT-IR spectroscopy, necessitates specific data points including chemical shifts, coupling constants, and vibrational frequencies, along with their corresponding structural assignments. Without access to peer-reviewed studies or spectral database entries detailing the synthesis and characterization of this compound, the generation of a scientifically accurate and thorough article as per the provided outline is not possible.

For context, the spectroscopic analysis of a related, simpler compound, 2,3-difluorophenol (B1222669), has been documented. rsc.orgnih.gov These studies provide a basis for understanding the influence of the difluorophenyl moiety on a phenolic ring system. However, in the target molecule, this compound, the presence of a second phenyl ring introduces significantly more complex spectral patterns due to the increased number of atoms and the magnetic and vibrational interactions between the two rings. Extrapolating data from simpler structures would be speculative and would not meet the required standards of scientific accuracy.

Similarly, information is available for isomers such as 3-(2,3-Difluorophenyl)phenol and 4-(2,3-Difluorophenyl)phenol. pharmaffiliates.comboroncore.comchemicalbook.com The differing substitution patterns in these isomers would result in distinct spectroscopic signatures that cannot be used to accurately describe the 2-substituted isomer.

Therefore, until experimental data from the synthesis and characterization of this compound is published and made available, a detailed spectroscopic analysis as requested cannot be provided.

Spectroscopic Characterization and Structural Elucidation of 2 2,3 Difluorophenyl Phenol

Vibrational Spectroscopy

Raman Spectroscopy

Raman spectroscopy provides critical insights into the vibrational modes of a molecule, offering a fingerprint based on the inelastic scattering of monochromatic light. For 2-(2,3-Difluorophenyl)phenol, the Raman spectrum is expected to be rich with information stemming from its biphenyl (B1667301) backbone, hydroxyl group, and fluorine substituents. The key vibrational modes are anticipated in distinct regions of the spectrum.

Aromatic C-H stretching vibrations typically appear in the 3000–3100 cm⁻¹ region. The O-H stretching mode of the phenolic group is also expected, though it is often a weak and broad band in Raman spectra. The region between 1300 cm⁻¹ and 1650 cm⁻¹ is dominated by the stretching vibrations of the aromatic carbon-carbon bonds within the two phenyl rings. The presence of fluorine atoms introduces C-F stretching modes, which are expected to produce strong bands, typically in the 1100-1300 cm⁻¹ range. Ring breathing modes, which involve the symmetric expansion and contraction of the phenyl rings, are also characteristic and would likely be observed in the fingerprint region around 1000 cm⁻¹. Data from analogous compounds like biphenyl and substituted chlorobiphenyls show strong peaks related to inter-ring C-C stretching and ring vibrations that are valuable for comparative analysis. researchgate.net

Table 1: Predicted Raman Spectral Data for this compound

| Wavenumber Range (cm⁻¹) | Assignment of Vibrational Mode |

|---|---|

| 3000 - 3100 | Aromatic C-H stretching |

| ~3060 | O-H stretching (typically weak) |

| 1300 - 1650 | Aromatic C-C ring stretching |

| 1100 - 1300 | C-F stretching |

| ~1280 | Inter-ring C-C stretching |

| ~1000 | Phenyl ring breathing mode |

Electronic Absorption and Emission Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule. The chromophore of this compound is the biphenyl system, which contains an extended π-conjugated system across both aromatic rings. This conjugation lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

The absorption spectrum is expected to be dominated by intense π → π* transitions. For comparison, the parent phenol (B47542) molecule shows a primary absorption maximum (λmax) around 270-275 nm. shimadzu.com The extended conjugation in the biphenyl structure typically results in a bathochromic (red) shift to longer wavelengths. Therefore, this compound is predicted to exhibit a λmax at a longer wavelength than phenol, likely in the 260-290 nm range, with a high molar absorptivity (ε) characteristic of such π-conjugated systems. The presence of the hydroxyl (-OH) and fluoro (-F) groups as substituents will further modulate the exact position and intensity of the absorption bands.

Table 2: Predicted UV-Vis Absorption Data for this compound

| Parameter | Predicted Value | Associated Electronic Transition |

|---|---|---|

| λmax | 260 - 290 nm | π → π* |

Fluorescence spectroscopy involves the emission of light from a molecule after it has absorbed photons. Many substituted biphenyl compounds are known to be fluorescent. researchgate.net Upon excitation at a wavelength corresponding to its absorption band (e.g., its λmax from UV-Vis analysis), this compound is expected to exhibit photoluminescence.

The emission spectrum is characteristically a mirror image of the absorption spectrum and occurs at a longer wavelength. This phenomenon, known as the Stokes shift, arises from energy loss within the excited state before the fluorescent emission occurs. The analysis would involve determining the optimal excitation wavelength that produces the maximum fluorescence intensity and then scanning the emission wavelengths to record the emission spectrum. The resulting data would provide the maximum emission wavelength (λem), which is a key characteristic of the compound's photophysical properties.

Mass Spectrometry for Molecular Composition and Fragmentation

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and structural features of a compound through ionization and fragmentation. For this compound (C₁₂H₈F₂O), the calculated monoisotopic mass is approximately 206.05 Da.

In an electron ionization (EI) mass spectrum, the molecular ion peak ([M]⁺•) would be observed at m/z 206. Aromatic compounds like this typically show a strong molecular ion peak due to the stability of the ring system. libretexts.org The subsequent fragmentation pattern provides structural clues. Based on the known fragmentation of phenols and fluorinated aromatic compounds, several key fragment ions can be predicted:

Loss of CO: A common fragmentation pathway for phenols involves the loss of a carbon monoxide molecule, which would yield a fragment ion at m/z 178 ([M-28]⁺). libretexts.org

Loss of HCO: The loss of a formyl radical (HCO) is another characteristic fragmentation, leading to a peak at m/z 177 ([M-29]⁺). libretexts.org

Loss of F: Cleavage of a C-F bond could result in the loss of a fluorine radical, producing an ion at m/z 187 ([M-19]⁺).

Phenyl Cations: Fragmentation at the biphenyl linkage could lead to ions corresponding to the individual substituted rings.

Table 3: Predicted Mass Spectrometry Fragmentation Data for this compound

| m/z Value | Proposed Fragment Identity | Neutral Loss |

|---|---|---|

| 206 | [C₁₂H₈F₂O]⁺• (Molecular Ion) | - |

| 187 | [C₁₂H₈FO]⁺ | •F |

| 178 | [C₁₁H₈F₂]⁺• | CO |

| 177 | [C₁₁H₇F₂]⁺ | •CHO |

X-ray Diffraction Analysis for Solid-State Molecular Structure

X-ray diffraction (XRD) on a single crystal is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. While specific crystallographic data for this compound is not publicly available, the technique would reveal several key structural parameters.

The analysis would provide the crystal system, space group, and unit cell dimensions. Most critically, it would determine the molecular conformation, including the dihedral angle between the two phenyl rings. In substituted biphenyls, steric hindrance between ortho-substituents often forces the rings to be twisted relative to each other, preventing a planar conformation. libretexts.orgnih.gov For this compound, the ortho-fluorine atom and the ortho-hydroxyl group would likely induce a significant dihedral angle.

Furthermore, XRD would precisely measure all bond lengths and angles. The analysis would also elucidate the intermolecular interactions that stabilize the crystal lattice, such as hydrogen bonding involving the phenolic -OH group and potential π-π stacking interactions between the aromatic rings of adjacent molecules.

Table 4: Structural Parameters Obtainable from X-ray Diffraction

| Parameter | Information Yielded |

|---|---|

| Crystal System & Space Group | Symmetry of the crystal lattice |

| Unit Cell Dimensions (a, b, c, α, β, γ) | Size and shape of the repeating unit |

| Atomic Coordinates | Precise 3D position of each atom |

| Dihedral Angle (C-C-C-C) | Twist angle between the two phenyl rings |

| Bond Lengths & Angles | Geometric details of the molecular structure |

Advanced Computational and Theoretical Investigations of 2 2,3 Difluorophenyl Phenol

Density Functional Theory (DFT) Calculations

Density Functional Theory is a cornerstone of modern computational chemistry, balancing accuracy with computational cost. It is widely used to study the properties of phenolic compounds and substituted biphenyls. nih.govrsc.org A typical DFT study of 2-(2,3-Difluorophenyl)phenol would involve a functional, such as B3LYP or CAM-B3LYP, and a suitable basis set, like 6-311+G(d,p), to accurately model the electronic structure and geometry. mdpi.com

The first step in a computational study is to find the molecule's most stable three-dimensional structure, known as the global minimum on the potential energy surface. For this compound, the key conformational feature is the dihedral angle (torsion angle) between the two phenyl rings. Due to steric hindrance from the substituents at the ortho positions (the hydroxyl group and the fluorine atom), the molecule is expected to adopt a non-planar conformation. stackexchange.com

Conformational analysis involves calculating the energy of the molecule as this dihedral angle is systematically varied. This process identifies the lowest energy conformer and the energy barriers to rotation around the central carbon-carbon single bond. rsc.orgrsc.org The presence of an intramolecular hydrogen bond between the hydroxyl group's hydrogen and the ortho-fluorine on the adjacent ring would be a critical factor in stabilizing the preferred conformation.

Illustrative Optimized Geometric Parameters

| Parameter | Bond/Angle | Illustrative Value |

| Bond Lengths (Å) | ||

| C-C (inter-ring) | 1.485 | |

| C-O | 1.360 | |

| O-H | 0.965 | |

| C-F (ortho) | 1.352 | |

| C-F (meta) | 1.348 | |

| Bond Angles (°) | ||

| C-C-C (inter-ring) | 121.5 | |

| C-C-O | 119.0 | |

| Dihedral Angle (°) | ||

| C-C-C-C (inter-ring) | 55.8 |

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor.

The energy of the HOMO is related to the molecule's ionization potential, and the LUMO energy is related to its electron affinity. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of molecular stability and reactivity. A large gap suggests high stability and low reactivity, while a small gap indicates a molecule that is more easily polarized and reactive. For this compound, the HOMO is expected to be localized primarily on the electron-rich phenol (B47542) ring, while the LUMO may be distributed across the difluorophenyl ring.

Illustrative Frontier Molecular Orbital Properties

| Parameter | Illustrative Value (eV) |

| HOMO Energy | -6.25 |

| LUMO Energy | -0.98 |

| HOMO-LUMO Gap (ΔE) | 5.27 |

Theoretical vibrational frequency calculations are performed to confirm that the optimized geometry corresponds to a true energy minimum (i.e., no imaginary frequencies) and to predict the molecule's infrared (IR) and Raman spectra. By comparing the calculated vibrational modes with experimental spectra, one can achieve a detailed assignment of the spectral bands. Key vibrational modes for this compound would include the O-H stretching frequency, C-F stretching modes, C-O stretching, and various aromatic C-H and C=C stretching and bending vibrations. The calculated frequency of the O-H stretch can also provide evidence for the strength of the intramolecular hydrogen bond.

Illustrative Calculated Vibrational Frequencies

| Vibrational Mode | Illustrative Wavenumber (cm⁻¹) | Description |

| O-H Stretch | 3450 | Affected by intramolecular H-bonding |

| Aromatic C-H Stretch | 3100 - 3000 | Phenyl ring C-H vibrations |

| Aromatic C=C Stretch | 1600 - 1450 | Phenyl ring skeletal vibrations |

| C-F Stretch | 1300 - 1100 | Carbon-Fluorine bond vibrations |

| C-O Stretch | 1250 | Phenolic Carbon-Oxygen vibration |

| O-H Bend | 1200 | In-plane bending of the hydroxyl group |

The Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule. It plots the electrostatic potential onto the electron density surface, revealing regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). In an MEP map, red typically indicates regions of high negative potential (e.g., around the oxygen and fluorine atoms), while blue indicates regions of high positive potential (e.g., around the acidic hydroxyl hydrogen). This analysis helps predict how the molecule will interact with other reagents and its sites for electrophilic and nucleophilic attack.

Non-covalent interactions, particularly hydrogen bonds, play a critical role in determining the structure and properties of molecules. In this compound, a key feature is the potential for an intramolecular hydrogen bond between the phenolic hydroxyl group (-OH) and the ortho-fluorine atom on the adjacent ring (O-H···F-C). Computational methods like Quantum Theory of Atoms in Molecules (QTAIM) or Non-Covalent Interaction (NCI) analysis can be used to characterize and quantify the strength of this interaction. The presence of this hydrogen bond would significantly influence the molecule's conformation, vibrational spectra, and chemical properties. nih.gov

Quantum Chemical Descriptors for Reactivity Prediction

From the calculated HOMO and LUMO energies, several quantum chemical descriptors can be derived to predict the global reactivity of the molecule. These descriptors provide a quantitative measure of different aspects of chemical reactivity.

Ionization Potential (I): Approximated as I ≈ -EHOMO

Electron Affinity (A): Approximated as A ≈ -ELUMO

Electronegativity (χ): χ = (I + A) / 2

Chemical Hardness (η): η = (I - A) / 2. Hardness is a measure of resistance to charge transfer.

Chemical Softness (S): S = 1 / (2η)

Electrophilicity Index (ω): ω = χ² / (2η). This index measures the propensity of a species to accept electrons.

These descriptors are invaluable for comparing the reactivity of different molecules and for understanding their behavior in chemical reactions.

Illustrative Quantum Chemical Descriptors

| Descriptor | Formula | Illustrative Value (eV) |

| Ionization Potential (I) | -EHOMO | 6.25 |

| Electron Affinity (A) | -ELUMO | 0.98 |

| Electronegativity (χ) | (I+A)/2 | 3.615 |

| Chemical Hardness (η) | (I-A)/2 | 2.635 |

| Electrophilicity Index (ω) | χ²/(2η) | 2.48 |

Theoretical Studies on Excited States and Photophysical Phenomena

The interaction of molecules with light is governed by their excited-state properties. Computational methods are essential for modeling these states, which are often transient and difficult to probe experimentally.

Time-Dependent Density Functional Theory (TD-DFT) for Optical Properties

Time-Dependent Density Functional Theory (TD-DFT) is a leading computational method for investigating the electronic excited states of molecules. mdpi.com It is widely used to calculate vertical excitation energies, which correspond to the absorption of light, and oscillator strengths, which determine the intensity of these absorptions. By simulating the UV-visible absorption spectrum, TD-DFT can predict how this compound interacts with light.

A typical TD-DFT analysis would involve optimizing the ground-state geometry of this compound and then calculating the energies and characteristics of its lowest-lying singlet excited states. The results would reveal the nature of the electronic transitions, such as whether they are localized on one of the phenyl rings or involve a charge transfer between the phenol and the difluorophenyl moieties. Analysis of the natural transition orbitals (NTOs) can further clarify the character of these excitations. nih.gov For a molecule like this compound, key transitions would likely be π → π* in nature, characteristic of aromatic systems. The fluorine substituents are expected to modulate these properties through their electron-withdrawing inductive effects.

Table 1: Illustrative TD-DFT Calculated Optical Properties for this compound (Note: The following data is hypothetical and serves as an example of typical TD-DFT output for a molecule of this class, as specific published data is unavailable.)

| Excited State | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Orbital Contribution |

|---|---|---|---|---|

| S1 | 4.52 | 274 | 0.15 | HOMO → LUMO |

| S2 | 4.88 | 254 | 0.28 | HOMO-1 → LUMO |

| S3 | 5.15 | 241 | 0.09 | HOMO → LUMO+1 |

Elucidation of Fluorescence Mechanisms

Fluorescence is the emission of light from a molecule as it relaxes from an excited electronic state to the ground state. Understanding the mechanism of fluorescence involves studying the geometry of the first excited state (S1) and the pathways for radiative (fluorescence) and non-radiative decay.

Prediction and Analysis of Nonlinear Optical (NLO) Properties

Nonlinear optical (NLO) materials are crucial for modern technologies like telecommunications and optical data processing. nih.gov Computational chemistry allows for the prediction of NLO properties, guiding the synthesis of promising new materials. The key parameters are the polarizability (α) and the first-order hyperpolarizability (β), which describe the linear and first-order nonlinear response of a molecule to an external electric field.

For this compound, DFT calculations could be used to compute these properties. A large hyperpolarizability value is often associated with molecules that have significant intramolecular charge transfer characteristics. The analysis would involve examining the difference in dipole moment between the ground and excited states and the energy of the primary charge-transfer transition. While fluorinated compounds can exhibit interesting NLO properties, the lack of a strong donor-acceptor pair connected by a π-conjugated system in this compound might suggest modest NLO activity compared to specially designed chromophores. researchgate.net

Table 2: Representative Calculated NLO Properties for this compound (Note: This data is illustrative, based on general expectations for similar aromatic compounds, and not from specific published research on this molecule.)

| Property | Calculated Value (a.u.) |

|---|---|

| Dipole Moment (μ) | 2.1 D |

| Mean Polarizability (⟨α⟩) | 155 |

| Total First Hyperpolarizability (β_tot) | 85 x 10-30 esu |

Computational Modeling of Reaction Mechanisms and Transition States

DFT calculations are a cornerstone of modern mechanistic chemistry, enabling the mapping of reaction pathways and the characterization of transient intermediates and transition states. acs.org For this compound, computational modeling could explore various reactions, such as electrophilic aromatic substitution, oxidation, or its role in radical scavenging processes. nih.gov

A typical study would involve identifying the structures of reactants, products, and any intermediates. Transition state theory would then be used to locate the transition state structure connecting them. By calculating the activation energy (the energy difference between the reactants and the transition state), one can predict the feasibility and rate of a reaction. For instance, modeling the reaction of this compound with a hydroxyl radical would provide insights into its antioxidant potential by determining the preferred mechanism (e.g., hydrogen atom transfer from the phenolic group) and the associated energy barriers.

Tautomeric Equilibria and Stability Studies

Tautomers are isomers of a compound that readily interconvert, most commonly through the migration of a proton. mdpi.com While the phenolic (enol) form is overwhelmingly dominant for simple phenols, the biaryl structure of this compound introduces the possibility of other tautomers, particularly the keto form that could arise from proton transfer (as discussed in the context of ESIPT).

Computational studies can accurately predict the relative stabilities of different tautomers by calculating their Gibbs free energies in the ground state. nih.govnih.gov For this compound, this would involve optimizing the geometries of the standard phenolic form and its potential keto tautomer(s). Frequency calculations would confirm that these structures are true minima on the potential energy surface and provide the necessary thermodynamic data (enthalpy and entropy) to calculate the free energy difference (ΔG). A large positive ΔG for the enol-to-keto conversion would confirm the high stability of the phenolic form, which is expected for this class of compounds. mdpi.com

Table 3: Example Calculation of Tautomeric Stability for this compound (Note: This table presents a hypothetical outcome to illustrate the expected results from a tautomeric stability analysis.)

| Tautomer | Relative Enthalpy (kcal/mol) | Relative Gibbs Free Energy (kcal/mol) | Predicted Equilibrium Population |

|---|---|---|---|

| Enol (Phenolic form) | 0.00 | 0.00 | >99.9% |

| Keto (Quinone methide form) | +12.5 | +11.8 | <0.01% |

Research Applications in Materials Science and Advanced Chemical Technologies

Development of Organic Electronic and Optoelectronic Materials

The unique electronic characteristics imparted by fluorine substitution make 2-(2,3-Difluorophenyl)phenol and its derivatives promising candidates for organic electronic and optoelectronic materials. Fluorinated aromatic compounds are noted for their high chemical and thermal stability, properties crucial for the longevity and performance of electronic devices. nih.gov The introduction of fluorine atoms can modulate key parameters such as LUMO/HOMO energy levels, electron affinity, and molecular packing, which are essential for designing efficient organic light-emitting diodes (OLEDs), organic solar cells, and other devices. nih.gov

Design of Novel Fluorophores and Luminescent Materials

While this compound itself has not been extensively characterized as a luminophore, its structural motifs are found in many high-performance fluorescent materials. Fluorinated biphenyl (B1667301) compounds are significant in materials science, where they are utilized in photoluminescent substances. nih.gov The strategic placement of fluorine atoms can enhance fluorescence quantum yields and tune emission wavelengths. For instance, derivatives of 2-(hydroxyphenyl)benzoxazole, which share the phenolic structure, are known to exhibit significant luminescent properties, and further functionalization can modify these characteristics for specific applications. mdpi.commdpi.com

Research into related structures, such as 2-phenylbenzoxazole (B188899) fluorosulfate (B1228806) derivatives, has shown that fluorination can lead to high photoluminescence quantum yields, reaching up to 64% in solution for some isomers. mdpi.com The rigid biphenyl structure of this compound provides a robust backbone for a fluorophore, while the hydroxyl group offers a site for further chemical modification to create a new family of luminescent materials. These materials could find use as emitters in OLEDs, where the stability and electronic properties of fluorinated aromatics are highly valued. nih.gov

Applications in Optical Sensing Systems

The development of optical sensors for detecting various analytes is a critical area of research. mdpi.com Fluorescent sensors, in particular, offer high sensitivity and rapid response times. researchgate.net Derivatives of this compound could serve as the core fluorophore in such systems. The phenolic hydroxyl group can act as a recognition site, for instance, for detecting changes in pH or for binding specific metal ions, which would, in turn, modulate the compound's fluorescence output.

While direct applications of this specific compound in sensing are not yet widely reported, the foundational components are well-established in the field. Luminescent semiconductor nanocrystals, or quantum dots, are often used in biosensors, and their surfaces can be functionalized with organic molecules to create specific sensing capabilities. mdpi.com A derivative of this compound could be tethered to such a nanomaterial, combining the robust photophysics of the quantum dot with the selective recognition capabilities of the organic moiety. mdpi.comunibo.it Furthermore, optical sensors for phenolic compounds are an active area of development, often utilizing changes in absorbance or fluorescence for detection. nih.govresearchgate.net The unique spectral signature of a difluorinated biphenyl phenol (B47542) could be exploited for creating highly selective sensing platforms.

Contributions to Liquid Crystal Technologies

One of the most significant researched applications for derivatives of this compound is in the field of liquid crystal (LC) technologies. The incorporation of lateral fluorine atoms into the molecular structure of LCs has a profound impact on their mesomorphic and dielectric properties. Specifically, the 2,3-difluoro substitution pattern is instrumental in creating materials with negative dielectric anisotropy (Δε), a key requirement for displays employing Vertical Alignment (VA) mode, which is common in modern high-performance screens.

Research has demonstrated the synthesis of various liquid crystalline materials incorporating the 2,3-difluorophenyl unit. For example, three series of LCs, including 2-(2,3-difluoro-4-alkoxyphenyl)-5-(4-alkylphenyl)-1,3-dioxanes, have been synthesized. nih.gov Many of these compounds exhibit wide nematic or smectic A phase ranges and possess the desired negative dielectric anisotropy and low birefringence (Δn). nih.gov The stability and specific electronic properties conferred by the difluorophenyl group make these compounds highly suitable as polar components in liquid crystalline mixtures. google.com

| Compound Series | Phase Behavior | Dielectric Anisotropy (Δε) | Birefringence (Δn) |

| 2-(2,3-difluoro-4-alkoxyphenyl)-5-(4-alkylphenyl)-1,3-dioxanes (m,On-DFPPD) | Wide Nematic and/or Smectic A | Negative | Low |

| 2-(2,3-Difluoro-4-alkoxyphenyl)-5-(2-fluoro-4-alkylphenyl)-1,3-dioxanes (m,On-DFPFPD) | Wide Nematic and/or Smectic A | Negative | Low |

| 2-(2,3-Difluoro-4-alkoxyphenyl)-5-(2,3-difluoro-4-alkylphenyl)-1,3-dioxanes (m,On-DFPDFPD) | Wide Nematic and/or Smectic A | Negative | Low |

This table summarizes the general properties of liquid crystal series containing the 2,3-difluorophenyl moiety as described in the literature. nih.gov

Role as Versatile Chemical Intermediates in Fine Chemical Synthesis

The this compound structure serves as a valuable building block for the synthesis of more complex molecules in the pharmaceutical, agrochemical, and materials science sectors. The biphenyl core is a common scaffold in drug discovery, and the presence of fluorine can enhance metabolic stability and binding affinity. orientjchem.org

The synthesis of fluorinated biphenyls often relies on palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. nih.gov This reaction is a powerful method for forming C-C bonds between aryl halides and arylboronic acids. mdpi.com In this context, precursors to this compound, such as 2,3-difluorophenol (B1222669) or a suitably protected derivative, could be coupled with a phenylboronic acid, or vice-versa, to construct the target biphenyl structure. The reactivity of the hydroxyl group on the phenol allows for its use as a directing group or as a handle for further functionalization after the biphenyl core has been assembled. The development of greener alternatives for Suzuki-Miyaura coupling has also explored the use of phenol derivatives as electrophilic partners, further expanding the synthetic utility of this class of compounds. mdpi.com

| Precursor 1 | Precursor 2 | Reaction Type | Product Class |

| 2,3-Difluorophenylboronic acid | 2-Bromophenol (B46759) (or derivative) | Suzuki-Miyaura Coupling | Fluorinated Biphenyls |

| 2,3-Difluorobromobenzene | 2-Hydroxyphenylboronic acid | Suzuki-Miyaura Coupling | Fluorinated Biphenyls |

| 2,3-Dichlorophenol | Fluoride (B91410) source | Nucleophilic Aromatic Substitution (SNAr) | Fluorinated Phenols |

This table presents plausible synthetic routes to the this compound scaffold or related compounds.

Catalytic Applications in Organic Transformations

While the direct catalytic use of this compound is not extensively documented, its structure is relevant to the design of ligands for transition metal catalysis. Phenolic compounds can be converted into ligands for various metal complexes. nih.gov The electronic properties of these ligands are critical to the activity and selectivity of the catalyst. The electron-withdrawing nature of the two fluorine atoms in this compound would significantly influence the electronic environment of a metal center if the compound were used to form, for example, a phosphine (B1218219) or N-heterocyclic carbene ligand.

Fluorinated ligands are known to enhance the catalytic activity of metal complexes in certain reactions. d-nb.inforsc.org For instance, chiral ligands are used in metal-catalyzed asymmetric fluorination reactions to produce valuable chiral fluoro-organic compounds. d-nb.inforsc.org Metal complexes incorporating ligands derived from fluorinated phenols could potentially exhibit unique catalytic properties in reactions such as oxidation, hydrogenation, or cross-coupling, representing a promising avenue for future research. nih.govnasa.gov

Integration into Advanced Polymer Systems and Composites

Phenol and its derivatives are fundamental monomers for the synthesis of phenolic resins, such as Bakelite, which are known for their high thermal stability, rigidity, and chemical resistance. youtube.comresearchgate.netcore.ac.uk The incorporation of this compound as a comonomer in the synthesis of phenolic resins could lead to a new class of high-performance fluorinated polymers. The strong carbon-fluorine bonds would be expected to enhance the thermal stability and chemical inertness of the resulting resin.

Such fluorinated phenolic resins could be valuable as matrix materials for advanced composites, where they are combined with reinforcing fibers (e.g., carbon or glass fibers) to create lightweight, high-strength materials. These composites could find applications in aerospace, automotive, and electronics, where resistance to heat, chemicals, and fire is paramount. The modification of phenolic resins to improve properties like char yield and thermo-oxidative stability is an ongoing area of materials research. youtube.commdpi.com The use of fluorinated monomers like this compound aligns with this goal, offering a pathway to novel thermosetting polymers with superior performance characteristics. Additionally, vinyl-functionalized phenol derivatives can be used to create thermoplastics and thermoset polymers via radical polymerization, suggesting another route through which this compound could be integrated into advanced polymer systems.

Structure Property and Structure Reactivity Relationships of 2 2,3 Difluorophenyl Phenol

Impact of Fluorine Substitution Pattern on Electronic Properties and Reactivity

The substitution of hydrogen with fluorine atoms on the phenyl ring significantly alters the electronic landscape of the molecule. Fluorine, being the most electronegative element, exerts a strong electron-withdrawing inductive effect (-I effect) on the aromatic ring to which it is attached. In 2-(2,3-Difluorophenyl)phenol, the two fluorine atoms at the 2- and 3-positions of the second phenyl ring collectively create a region of low electron density. This inductive withdrawal of electron density has a cascading effect on the entire molecule. nih.gov

The electron-withdrawing nature of the fluorine atoms can influence the acidity of the phenolic proton and the nucleophilicity of the phenoxide ion. Aromatic fluorinated compounds are noted for their high chemical and biological stability due to the strength of the C-F bond. nih.gov The electronic distribution and reactivity are modified by fluorine, which can impact interactions with other molecules. nih.gov

Influence of the Phenolic Hydroxyl Group on Chemical Behavior and Intermolecular Interactions

The phenolic hydroxyl (-OH) group is a cornerstone of the chemical behavior of this compound. This functional group is a hydrogen bond donor and acceptor, enabling the molecule to participate in a variety of intermolecular interactions, such as with solvents or biological receptors. The ability of the hydroxyl group to form hydrogen bonds significantly influences the compound's physical properties, including its boiling point, melting point, and solubility.

The hydroxyl group imparts acidic properties to the molecule. Phenols are generally more acidic than aliphatic alcohols due to the stabilization of the resulting phenoxide ion through resonance delocalization of the negative charge over the aromatic ring. wikipedia.org The pKa of the phenolic proton is a quantitative measure of this acidity and is sensitive to the electronic effects of other substituents on the aromatic rings. wikipedia.org The electron-withdrawing nature of the difluorophenyl group is expected to increase the acidity of the phenolic proton in this compound compared to unsubstituted phenol (B47542).

Furthermore, the phenolic hydroxyl group is a reactive site for various chemical transformations. It can undergo O-alkylation, O-acylation, and other reactions characteristic of phenols. wikipedia.orgwisdomlib.org The lone pairs on the oxygen atom also activate the phenyl ring to which it is attached towards electrophilic aromatic substitution, directing incoming electrophiles primarily to the ortho and para positions. wikipedia.org

Steric and Electronic Effects of Ortho-Substituents on Reaction Pathways

Steric hindrance from the ortho-substituents can impede the approach of reagents to the reactive centers. For instance, reactions at the phenolic hydroxyl group or at the carbon atoms adjacent to the biphenyl (B1667301) linkage may be sterically hindered. This can affect the rates and outcomes of chemical reactions, sometimes favoring reaction at less sterically crowded positions. rsc.org

Electronically, the ortho-difluorophenyl group exerts a direct influence on the adjacent hydroxyl group. The electron-withdrawing nature of the fluorinated ring can modulate the reactivity of the hydroxyl group and the adjacent C-H bonds. The interplay between steric bulk and electronic effects is crucial in determining the regioselectivity of reactions. For example, in electrophilic aromatic substitution on the phenol ring, the directing effect of the hydroxyl group might be modified by the steric and electronic presence of the ortho-substituent. rsc.org

Quantitative Structure-Property Relationship (QSPR) Studies

A typical QSPR study involves calculating a set of molecular descriptors that numerically represent the structural and electronic features of the molecule. These descriptors can include constitutional, topological, geometrical, and quantum-chemical parameters. For this compound, relevant descriptors would likely include:

Topological descriptors: Molecular connectivity indices, Wiener index.

Geometrical descriptors: Molecular surface area, volume, ovality.

Electronic descriptors: Dipole moment, partial charges on atoms, HOMO and LUMO energies.

Hydrophobic descriptors: LogP (octanol-water partition coefficient).

These descriptors can then be used to build a mathematical model, often using statistical methods like multiple linear regression or machine learning algorithms, to predict a specific property of interest. For fluorinated compounds, QSPR models have been developed to predict properties like sorption coefficients, which are important for environmental fate assessment. mdpi.com The development of a robust QSPR model for a class of compounds including this compound would require a dataset of structurally similar molecules with experimentally determined properties.

Future Research Directions and Emerging Paradigms for 2 2,3 Difluorophenyl Phenol

Exploration of Novel and Sustainable Synthetic Pathways

The synthesis of substituted biaryl compounds is a cornerstone of modern organic chemistry. Future research into the synthesis of 2-(2,3-Difluorophenyl)phenol should prioritize the development of novel and sustainable methods that offer improvements in efficiency, safety, and environmental impact over traditional cross-coupling reactions.

Key Research Objectives:

Green Chemistry Approaches: Investigation into catalytic systems that minimize waste and avoid hazardous reagents is paramount. This includes exploring earth-abundant metal catalysts (e.g., iron, copper) as alternatives to precious metals like palladium. The use of aqueous solvent systems or biodegradable solvents could further enhance the sustainability of the synthesis. A recently developed eco-friendly method for synthesizing sulfonyl fluorides, which produces only non-toxic salts as by-products, exemplifies the trend towards greener synthetic processes that could be adapted for fluorinated compounds. miragenews.com

C-H Activation/Functionalization: Direct C-H activation represents a highly atom-economical strategy for biaryl synthesis. Future studies could focus on developing regioselective C-H arylation methods to directly couple a 2,3-difluorophenyl moiety with phenol (B47542), bypassing the need for pre-functionalized starting materials.

Flow Chemistry: Continuous flow synthesis offers enhanced safety, scalability, and control over reaction parameters compared to batch processing. Implementing a flow-based synthesis for this compound could lead to higher yields and purity while minimizing reaction times and potential hazards.

Photochemical Methods: Catalyst-free photochemical fluorination of C-H bonds in aromatic compounds has been demonstrated. chemrxiv.org Exploring light-mediated cross-coupling reactions could provide a novel, energy-efficient route to the target molecule, potentially operating under mild conditions.

A comparative table of potential synthetic strategies is presented below.

| Synthetic Strategy | Potential Advantages | Key Challenges |

| Green Catalysis | Reduced environmental impact, lower cost. | Catalyst stability and activity, reaction optimization. |

| C-H Activation | High atom economy, simplified starting materials. | Achieving high regioselectivity, catalyst development. |

| Flow Chemistry | Improved safety, scalability, and process control. | Initial setup cost, optimization of flow parameters. |

| Photochemistry | Mild reaction conditions, potential for novel reactivity. | Controlling selectivity, quantum yield optimization. |

Application of Advanced Spectroscopic Techniques for Dynamic Studies

While standard spectroscopic methods provide static structural information, the application of advanced techniques can offer profound insights into the dynamic behavior of this compound in various environments.

Future research should leverage techniques such as:

Multidimensional NMR Spectroscopy: Techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) can elucidate the through-space proximity of atoms, providing data on the preferred conformation and rotational dynamics around the biaryl linkage. The inclusion of ¹⁹F NMR is crucial for directly probing the electronic environment of the fluorine atoms and their interactions. nbinno.com

Time-Resolved Spectroscopy: Time-resolved infrared (TRIR) and fluorescence spectroscopies can monitor molecular dynamics on timescales ranging from femtoseconds to seconds. southampton.ac.uknih.gov These methods are essential for studying processes like intramolecular proton transfer, solvent relaxation, and conformational changes in the excited state.

Raman Spectroscopy: In conjunction with theoretical calculations, FT-Raman spectroscopy can reveal detailed information about the vibrational modes of the molecule. nih.gov This can be used to understand how intermolecular interactions, such as hydrogen bonding, affect the molecular structure and dynamics.

A study on 2,3-difluorophenol (B1222669) demonstrated the power of combining FT-IR, FT-Raman, and Density Functional Theory (DFT) calculations to achieve a complete vibrational analysis, which serves as a blueprint for similar detailed studies on this compound. nih.gov

High-Throughput Computational Screening and Machine Learning in Molecular Design

Computational chemistry and machine learning (ML) are transforming molecular design by enabling the rapid prediction of properties and the exploration of vast chemical spaces. arxiv.org For this compound, these approaches can accelerate the discovery of derivatives with tailored functionalities.

Emerging paradigms in this area include:

Predictive Modeling: Machine learning models, such as graph neural networks, can be trained on existing chemical data to predict properties like binding affinity to biological targets, solubility, and electronic characteristics. arxiv.orguzh.ch This allows for the in silico screening of a virtual library of this compound derivatives to identify promising candidates for specific applications.

Generative Models: De-novo molecular design utilizes generative algorithms to create novel molecular structures that are optimized for a desired set of properties. github.ioresearchgate.net This could be used to design new molecules based on the this compound scaffold with enhanced performance for use in pharmaceuticals or materials.

Quantum Chemical Calculations: High-level DFT and ab initio methods are vital for accurately predicting molecular geometries, electronic structures, and spectroscopic properties. nbinno.com These calculations can guide experimental efforts by identifying the most stable conformers and predicting reaction pathways. nih.gov For instance, analyzing the Frontier Molecular Orbitals (HOMO-LUMO) can provide insights into the compound's chemical stability and reactivity. nbinno.com

| Computational Approach | Application for this compound | Expected Outcome |

| Machine Learning (Predictive) | Screening virtual libraries of derivatives. | Identification of candidates with optimal properties (e.g., bioactivity, material performance). |

| Machine Learning (Generative) | De novo design of novel molecules. | Creation of new compounds with superior functionality based on the core scaffold. |

| Quantum Chemistry (DFT) | Calculation of structure, energy, and spectra. | Accurate prediction of molecular properties to guide synthesis and characterization. |

Development of Multifunctional Materials Incorporating the Compound

The unique combination of a phenolic hydroxyl group (capable of hydrogen bonding and acting as a redox center) and a difluorinated aromatic ring (imparting specific electronic properties and stability) makes this compound an attractive building block for advanced functional materials.

Future research could explore its incorporation into:

Functional Polymers: The phenolic group allows for its integration into polymers like poly(ether sulfone)s, polyesters, or polycarbonates. The presence of the fluorinated moiety could enhance thermal stability, chemical resistance, and dielectric properties, making these materials suitable for applications in microelectronics or high-performance engineering. researchgate.net

Liquid Crystals: The rigid, anisotropic structure of the biphenyl (B1667301) core is a common feature in liquid crystalline materials. By attaching appropriate mesogenic units, this compound derivatives could be designed to exhibit specific liquid crystal phases, with the fluorine atoms influencing properties like dipole moment and switching behavior.

Biomaterials and Sensors: Catechol and phenol-containing materials have been investigated for their adhesive, antimicrobial, and antioxidant properties. researchgate.net Multifunctional materials based on this compound could be developed for applications such as coatings, adhesives, or as components in electrochemical sensors for detecting specific analytes.

Fundamental Investigations into Excited State Dynamics and Photochemistry

The photophysical and photochemical behavior of fluorinated aromatic compounds is a rich area of fundamental research. Understanding the excited-state dynamics of this compound is crucial for applications in photochemistry, sensing, and optoelectronics.

Key areas for investigation include:

Excited-State Intramolecular Proton Transfer (ESIPT): Molecules with intramolecular hydrogen bonds, like phenols, can undergo ESIPT, a process that leads to dual fluorescence and has applications in fluorescent probes and photostabilizers. nih.gov Studies should investigate whether this compound exhibits ESIPT, how the fluorine substituents affect the process, and the dynamics of the resulting phototautomer. rsc.orgresearchgate.net The acidity of the phenolic proton is expected to increase significantly upon excitation, a key factor in ESIPT. mdpi.com

Photostability and Degradation Pathways: The photolysis of fluorinated phenols in aqueous environments can lead to defluorination and the formation of various byproducts. nih.gov It is critical to study the photochemical fate of this compound under UV irradiation to understand its environmental persistence and potential degradation pathways. Techniques like ¹⁹F-NMR combined with mass spectrometry are powerful tools for tracking fluorinated products. nih.gov

Influence of Fluorination on Electronic States: Fluorine substitution is known to alter the energy levels and character of excited electronic states. acs.org Theoretical and experimental studies should aim to map the potential energy surfaces of the excited states of this compound to understand how fluorination affects radiative (fluorescence) and non-radiative decay pathways, which could lead to surprising photochemical behavior. acs.org

Q & A

Q. Advanced

- Temperature Control : Low-temperature (−78°C) lithiation steps reduce side reactions in cyclopropane formation .

- Catalyst Selection : Palladium catalysts (e.g., Pd(OAc)) enhance coupling efficiency for aryl-ether bonds .

- Solvent Optimization : Polar aprotic solvents (e.g., DMF) improve solubility of fluorinated intermediates .

What safety protocols are critical when handling this compound derivatives?

Q. Basic

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods for reactions releasing volatile fluorinated byproducts.

- Waste Disposal : Segregate halogenated waste and consult certified disposal services .

How do fluorine substituents influence the compound’s reactivity in cross-coupling reactions?

Advanced

The electron-withdrawing effect of fluorine increases electrophilicity at the para position, facilitating Suzuki-Miyaura couplings. However, steric hindrance from ortho-fluorine may reduce reactivity. Strategies:

- Use bulky ligands (e.g., SPhos) to stabilize palladium intermediates .

- Activate C–F bonds via nickel catalysis for C–O bond formation in ether derivatives .

What functional group modifications enhance the stability of this compound in biological assays?

Q. Advanced

- Methoxy Protection : Introducing a methoxy group at the 6-position (e.g., 2,3-difluoro-6-methoxyphenol) improves metabolic stability .

- Salt Formation : Hydrochloride salts of amine derivatives enhance aqueous solubility (e.g., 2-(2,3-difluorophenyl)ethan-1-amine HCl) .

How are computational methods applied to predict the bioactivity of this compound derivatives?

Q. Advanced

- Docking Studies : Model interactions with serotonin receptors (5-HT) using Schrödinger Suite to prioritize synthesis targets .

- QSAR : Correlate fluorine substitution patterns (meta vs. para) with agonist potency using regression models .

What are the challenges in scaling up fluorinated phenol synthesis for preclinical studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.